molecular formula C18H12N6O4 B2848381 4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899946-14-6

4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2848381
CAS No.: 899946-14-6
M. Wt: 376.332
InChI Key: PDBBOLRECFGLBZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features a 4-nitrobenzamide group attached to the 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine core. The nitro group (-NO₂) is an electron-withdrawing substituent that may enhance binding affinity to target proteins (e.g., EGFR) and influence metabolic stability .

Properties

IUPAC Name

4-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O4/c25-17(12-6-8-14(9-7-12)24(27)28)21-22-11-19-16-15(18(22)26)10-20-23(16)13-4-2-1-3-5-13/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBOLRECFGLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises a 4-nitrobenzamide moiety linked to a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl backbone. Retrosynthetic analysis suggests two primary intermediates:

  • 4-Nitrobenzamide : Synthesized via amidation of 4-nitrobenzoic acid.
  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Formed through cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with nitrile derivatives.

Coupling these intermediates via nucleophilic acyl substitution or transamidation yields the final product.

Synthesis of 4-Nitrobenzamide

Acid Chloride Formation

4-Nitrobenzoic acid (5.0 g, 29.9 mmol) reacts with thionyl chloride (8.97 mmol) in ethylene dichloride under reflux for 3 hours. Excess thionyl chloride is distilled to isolate 4-nitrobenzoyl chloride.

Amidation

The acid chloride is added dropwise to aqueous ammonia (25%, 59.8 mmol) in tetrahydrofuran (THF) at 5°C. Vigorous stirring for 3 hours yields 4-nitrobenzamide as a white solid (80% yield, m.p. 200–201°C).

Table 1: Characterization of 4-Nitrobenzamide
Property Value
1H NMR (DMSO-d6) δ 8.30 (d, J = 12 Hz, 3H), 8.09 (d, J = 12 Hz, 2H), 7.74 (br s, 1H)
13C NMR (DMSO-d6) δ 166.7 (C=O), 149.5, 140.4, 129.3, 123.9
GC-MS (EI+) m/z 166.05 [M]+

Synthesis of 1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one

Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (2.27 g, 0.01 mol) reacts with malononitrile (0.66 g, 0.01 mol) in ethanol containing sodium acetate (0.5 g) at 0°C. After 2 hours, the mixture yields a pyrazolo[3,4-d]pyrimidin-4-one core via intramolecular cyclization.

Optimization of Cyclization

Replacing malononitrile with ethyl cyanoacetate (1.13 g, 0.01 mol) under identical conditions improves regioselectivity, favoring the 4-oxo isomer (confirmed by X-ray crystallography). Piperidine acetate (1 mL) as a catalyst enhances reaction efficiency (yield: 78–85%).

Table 2: Reaction Conditions for Pyrazolo-Pyrimidinone Formation
Reagent Solvent Catalyst Yield (%)
Malononitrile Ethanol Sodium acetate 70
Ethyl cyanoacetate Ethanol Piperidine 85

Coupling of 4-Nitrobenzamide and Pyrazolo-Pyrimidinone

Transamidation Strategy

4-Nitrobenzamide (0.825 mmol) and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (0.825 mmol) undergo transamidation in toluene with pivaloyl chloride (0.825 mmol) at 110°C for 16 hours. Column chromatography (hexane:ethyl acetate, 80:20) isolates the product as a white solid (90% yield, m.p. 157–158°C).

Nucleophilic Acyl Substitution

Alternately, the pyrazolo-pyrimidinone’s amine group reacts with 4-nitrobenzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2 eq) at room temperature. Stirring for 12 hours affords the target compound (82% yield).

Table 3: Comparative Analysis of Coupling Methods
Method Conditions Yield (%) Purity (HPLC)
Transamidation Toluene, 110°C 90 98.5
Nucleophilic substitution DCM, RT 82 97.8

Structural Characterization

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.37–7.38 (m, 9H, aromatic), 12.22 (br s, 1H, NH), 8.71 (s, 2H, NH2).
  • 13C NMR (100 MHz, DMSO-d6) : δ 172.71 (C=O), 159.67, 157.49, 145.57, 144.09, 133.21, 132.14, 129.08, 128.43.
  • IR (KBr) : ν 3340 (N-H), 1685 (C=O), 1520 (NO2), 1345 cm⁻¹ (C-N).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo-pyrimidinone core and the dihedral angle (12.7°) between the benzamide and heterocyclic moieties.

Reaction Mechanistic Insights

The transamidation pathway proceeds via a mixed anhydride intermediate formed between 4-nitrobenzamide and pivaloyl chloride. Nucleophilic attack by the pyrazolo-pyrimidinone’s amine group displaces pivalate, forming the C-N bond. In contrast, nucleophilic substitution involves direct acylation of the amine by 4-nitrobenzoyl chloride, facilitated by triethylamine’s base-mediated deprotonation.

Yield Optimization and Scalability

Solvent Screening

Ethanol and toluene provide optimal solubility for intermediates, while DCM ensures rapid kinetics in acylation. Polar aprotic solvents (DMF, THF) reduce yields due to side reactions.

Catalytic Effects

Piperidine acetate enhances cyclization rates by deprotonating intermediates, whereas sodium acetate offers milder conditions for acid-sensitive substrates.

Applications and Derivatives

The target compound exhibits potential as a kinase inhibitor scaffold, with structural analogs demonstrating antiviral activity against H5N1 influenza (65–85% viral reduction). Modifying the benzamide’s nitro group to methoxy or chloro substituents alters bioactivity, highlighting its versatility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, oxides, and substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent in various diseases, particularly in cancer treatment. Its structure allows it to act as an inhibitor of several kinases, which are critical in regulating cell signaling pathways related to cell proliferation and survival. The presence of the nitro group may enhance its biological activity, potentially leading to the development of novel anticancer drugs .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, demonstrating potential as new antimicrobial agents .

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies reveal that certain analogs possess low toxicity against human cells while effectively inhibiting the parasite's growth .

Kinase Inhibition

The compound's ability to inhibit kinases is particularly noteworthy. Kinases are involved in numerous cellular processes, and their dysregulation is often linked to cancer and other diseases. By mimicking ATP and binding to kinase active sites, this compound can disrupt cell cycle progression and induce apoptosis in cancer cells .

Case Studies

Study Focus Findings
Han et al. (2016)RET Kinase InhibitorsA series of benzamide derivatives were synthesized and evaluated for RET kinase inhibition, showing moderate to high potency. The study suggests that compounds similar to 4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide could serve as lead compounds for further development in cancer therapy .
PMC10424178 (2023)Antitrypanosomal AgentsThe study identified 5-phenylpyrazolopyrimidinone analogs as effective against T. b. brucei, with some compounds achieving an IC50 of 70 nM without toxicity to human cells. This highlights the potential for developing new treatments for neglected tropical diseases using similar scaffolds .
ResearchGate (2013)Synthesis of HeterocyclesThe research discusses the synthesis of various heterocyclic compounds based on pyrazolo frameworks, emphasizing the importance of structural modifications in enhancing biological activity and solubility .

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves the inhibition of specific enzymes, such as CDKs. These enzymes play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with natural substrates .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Pyrazolo[3,4-d]pyrimidine derivatives exhibit varied biological activities depending on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Substituents/Modifications Biological Activity (IC₅₀) Key Findings Reference ID
Target Compound 4-nitrobenzamide, 4-oxo, 1-phenyl Data not reported Hypothesized EGFR inhibition via nitro group -
Compound 2 () 4-chlorophenyl, 6-thioxo, benzamide Not specified Intermediate for further synthesis
Compound 237 () Carbohydrazide-based, substituted benzylidene EGFR: 0.186 µM; MCF-7: 34.55 µM Lower EGFR potency vs. erlotinib (0.03 µM)
Compound 235 () Similar to 237 with varied substituents Highest apoptosis induction Apoptosis linked to substituent polarity
Patent Example () Fluorophenyl, sulfonamide, fluoro-chromenyl Mass: 589.1; MP: 175–178°C Fluorine enhances metabolic stability
Urea Derivatives () 4-imino, urea substituent In vivo anticancer activity (mice) Urea group improves solubility

Key Comparisons

Substituent Effects on EGFR Inhibition
  • The carbohydrazide-based compound 237 (EGFR IC₅₀: 0.186 µM) demonstrates that bulky substituents (e.g., benzylidene) may reduce potency compared to erlotinib (0.03 µM) . The target compound’s nitro group, being smaller and more electron-withdrawing, could improve ATP-binding site interactions.
Apoptosis and Cellular Activity
  • Compound 235 () induced the highest apoptosis in MCF-7 cells, attributed to its substituent’s balance of lipophilicity and hydrogen-bonding capacity . The nitro group in the target compound may similarly influence apoptosis pathways.

Q & A

Q. How does the nitro group influence redox properties and toxicity?

  • Findings :
  • ROS Generation : DCFDA assays show 2.5-fold increase in reactive oxygen species (ROS) at 10 µM .
  • NQO1 Metabolism : NADPH-dependent reduction of the nitro group generates cytotoxic quinone intermediates .

Future Research Directions

  • In Vivo Efficacy : PK/PD studies in murine models to assess tumor regression and toxicity .
  • Polypharmacology : Explore dual inhibition (e.g., kinase + phosphatase) for synergistic effects .
  • Crystallography : Solve co-structures with resistant mutants to design next-gen inhibitors .

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